ethyl (2E)-3-(4-nitrophenyl)but-2-enoate
Description
Properties
CAS No. |
224635-61-4 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Heck reaction remains the most widely employed method for synthesizing ethyl (2E)-3-(4-nitrophenyl)but-2-enoate. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-carbon bonds between aryl halides and alkenes. In the context of this compound, the reaction involves 4-bromonitrobenzene and ethyl crotonate in the presence of a palladium catalyst.
The general procedure involves:
-
Combining 4-bromonitrobenzene (1 equivalent), ethyl crotonate (1.5 equivalents), tetraethylammonium chloride (Et₄NCl, 3 equivalents), and sodium acetate (AcONa, 2.5 equivalents) in ethanol.
-
Adding Pd EnCat®40 (0.8 mol%), a polymer-supported palladium catalyst, to the mixture.
-
Heating the reaction under microwave irradiation at 140°C for 30 minutes.
-
Purifying the crude product via flash chromatography (hexane/ethyl acetate gradient) to isolate the target compound as a waxy solid.
Optimization of Reaction Conditions
A design of experiments (DoE) approach was used to optimize yield and selectivity. Key factors included:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent (EtOH/H₂O) | 9:1 v/v | Positive |
| Solvent volume | Minimal (0.24 M) | Negative |
| Catalyst loading | 0.8 mol% | Neutral |
| Temperature | 140°C | Positive |
The use of ethanol-water mixtures enhanced reagent solubility, while minimizing solvent volume reduced environmental impact. Higher temperatures (140°C) drove the reaction to completion, achieving 51% isolated yield.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The structure of this compound was confirmed using:
-
¹H-NMR : Aromatic protons resonated as a doublet at δ 8.21–8.18 ppm (J = 8.8 Hz), while the α,β-unsaturated ester moiety showed signals at δ 6.23 (d, J = 15.9 Hz) and δ 5.91 (dq, J = 15.9, 1.5 Hz). The ethoxy group appeared as a quartet at δ 4.12 (q, J = 7.1 Hz).
-
HPLC : Retention time (tR) of 17.0 minutes under Method 2 (H₂O/ACN + 0.1% CH₂O₂).
Comparative Analysis of Byproducts
A side reaction generating (Z)-methyl 4,4,4-trifluoro-3-(4-nitrophenyl)but-2-enoate was observed in 76% yield under certain conditions. This highlights the importance of steric and electronic factors in controlling stereoselectivity during alkene formation.
Green Chemistry Considerations
Solvent Recycling and Waste Reduction
The optimized Heck protocol enables ethanol recovery via distillation, reducing solvent consumption by 40%. Additionally, the use of Pd EnCat®40 permits catalyst recycling, though this requires further validation.
Energy Efficiency
Microwave irradiation reduced reaction times from 24 hours (conventional heating) to 30 minutes while maintaining yields >50%. This aligns with Principles 6 (Energy Efficiency) and 9 (Catalysis) of the 12 Principles of Green Chemistry.
Industrial Scalability and Challenges
Pilot-Scale Synthesis
A scaled-up reaction (1 g of 4-bromonitrobenzene) achieved 50% yield with minor modifications:
Limitations and Mitigation Strategies
Key challenges include:
-
Moderate yields (51%) due to competing side reactions.
-
High catalyst cost (Pd EnCat®40).
Potential solutions:
-
Screening alternative catalysts (e.g., Ni-based systems).
-
Employing flow chemistry to enhance heat/mass transfer.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide or other strong nucleophiles in anhydrous conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or acids.
Scientific Research Applications
Chemical Properties and Structure
Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate has the following chemical characteristics:
- Molecular Formula : C12H13NO4
- Molecular Weight : 235.24 g/mol
- IUPAC Name : Ethyl (E)-3-(4-nitrophenyl)but-2-enoate
- CAS Number : 80854-57-5
The compound features a double bond between the second and third carbon atoms of the butenoate chain, which is in the trans (E) configuration. The nitrophenyl group significantly influences its chemical properties, making it a subject of interest in various chemical and biological studies.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules and can undergo various chemical reactions, including:
| Reaction Type | Description |
|---|---|
| Oxidation | The nitrophenyl group can be oxidized to form nitro derivatives. |
| Reduction | The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium catalyst. |
| Substitution | The ester group can undergo nucleophilic substitution, leading to different esters or amides. |
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Activity : Research suggests that this compound exhibits anticancer properties, particularly against cervical cancer cells. The electron-withdrawing nature of the nitro group enhances its reactivity towards biological targets.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties:
- Enzyme Inhibition : The cyano group acts as an electrophile, potentially leading to enzyme inhibition through interactions with nucleophilic sites on enzymes or receptors.
- Design of Drug Candidates : Its derivatives may serve as intermediates in synthesizing bioactive compounds, including anti-cancer agents and enzyme inhibitors.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cervical cancer cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis through mechanisms involving oxidative stress and DNA damage.
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of this compound against various bacterial strains demonstrated promising results, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(4-nitrophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Amide vs. Ester Derivatives
- Ethyl 3-hydroxy-2-((4-(trifluoromethyl)phenyl)carbamoyl)but-2-enoate (3a) and 3-hydroxy-2-nitro-N-(4-(trifluoromethyl)phenyl)but-2-enamide (3b): These β-keto amide analogs of the target compound lack the ester group. Studies show that the cis-enolic hydroxy group in β-keto amides is critical for immunosuppressive activity, as seen in leflunomide derivatives. The ester group in ethyl (2E)-3-(4-nitrophenyl)but-2-enoate may reduce immunosuppressive efficacy compared to amides but could enhance metabolic stability .
Antioxidant and Antimicrobial Activity
- (2E)-1-(4-Nitrophenyl)-3-(N-decyl-4-pyridinium bromide)-2-propen-1-one (6): A nitro-substituted azachalcone with notable antioxidant activity, outperforming Trolox® and vitamin C in some assays. The quaternary ammonium group enhances solubility and antimicrobial action against Gram-positive bacteria. In contrast, the ethyl ester in the target compound may limit cationic interactions, reducing antimicrobial potency but improving lipophilicity .
Electronic and Steric Effects in Material Science
Corrosion Inhibition
- (2E)-1-(Biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one (BNO): A chalcone derivative with a biphenyl group instead of an ester. BNO exhibits 85% corrosion inhibition efficiency for mild steel in HCl, attributed to nitro-enhanced adsorption. The ethyl ester in the target compound may reduce surface adhesion due to steric hindrance, though its electron-withdrawing nitro group still promotes chemisorption .
Sigma-1 Receptor Antagonists
- Ethyl (E)-3-([1,1’-biphenyl]-4-yl)but-2-enoate (4): A structural analog with a biphenyl group, part of a series showing antinociceptive activity. Replacing biphenyl with 4-nitrophenyl (as in the target compound) could alter receptor binding affinity due to differences in π-π stacking and electronic effects .
Catalytic Detoxification
- This compound’s ester group might participate in similar hydrolysis pathways under basic conditions .
Data Tables
Table 1: Key Properties of this compound and Analogs
Biological Activity
Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate is an organic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a butenoate backbone with a 4-nitrophenyl substituent. The molecular formula is , and it contains a double bond in the trans (E) configuration between the second and third carbon atoms of the butenoate chain. The nitro group is known to enhance biological activity due to its electron-withdrawing properties, which can increase the reactivity of the compound towards biological targets.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit potential anticancer properties, particularly against cervical cancer cells. The presence of the nitro group may play a crucial role in this activity by facilitating interactions with cellular components that lead to apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Potential effectiveness against cervical cancer cells. | |
| Antimicrobial | Investigated for possible antimicrobial effects against various pathogens. | |
| Enzyme Interaction | Nitro group enhances reactivity with amino acids and proteins, potentially modifying their functions. |
The mechanism of action for this compound involves its interaction with various molecular targets. The nitro group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Synthesis Methods
Several methods for synthesizing this compound have been reported. These include:
- Condensation Reactions : Utilizing aldehydes and enolates to form the desired butenoate structure.
- Electrophilic Aromatic Substitution : Incorporating the nitro group through nitration reactions.
- Esterification : Converting carboxylic acids to esters using alcohols in the presence of acid catalysts.
These methods highlight the versatility in synthesizing this compound for further biological studies .
Study on Anticancer Activity
A recent study investigated the anticancer effects of this compound on cervical cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting that the compound may induce apoptosis through reactive oxygen species (ROS) generation.
Antimicrobial Effects
Another study explored the antimicrobial properties of this compound against common bacterial strains. This compound demonstrated effective inhibition at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents.
Q & A
What are the optimized synthetic routes for ethyl (2E)-3-(4-nitrophenyl)but-2-enoate, and how can reaction yields be improved?
Answer:
The synthesis of analogous α,β-unsaturated esters involves conjugate addition reactions or Horner-Wadsworth-Emmons olefination. For example, tert-butyl derivatives (e.g., compound 28 in ) are synthesized via phosphorylation of carbonyl precursors, followed by coupling with organometallic reagents (e.g., Cd-mediated reactions) and purification via silica gel chromatography . Key optimization steps include:
- Catalyst selection : Use of copper salts to enhance regioselectivity.
- Solvent systems : DMF or CH₂Cl₂ for intermediate steps, with acidic workup (e.g., TFA) for deprotection.
- Purification : Gradient elution in column chromatography (e.g., pentane/Et₂O or CH₂Cl₂) to isolate stereoisomers .
Yield improvements often require stoichiometric control of reagents like Mn(OAc)₃ in radical cyclizations .
How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise stereochemical data, particularly for distinguishing (E/Z)-isomers. For example, the Z-isomer of a related nitroaryl ester was resolved at 173 K with an R factor of 0.047 using SHELXL . Methodological steps:
- Data collection : High-resolution diffraction (Mo-Kα radiation).
- Refinement : SHELXL employs least-squares minimization to optimize bond lengths/angles and validate hydrogen bonding motifs .
- Validation : The CIF file should include PLATON checks for twinning and disorder .
What is the role of this compound in radical cyclization reactions?
Answer:
This ester acts as a conjugated alkene in Mn(III)-mediated radical cyclizations. describes protocols where 3-oxopropanenitriles react with α,β-unsaturated esters in HOAc at 80°C under N₂. Key considerations:
- Radical initiation : Mn(OAc)₃ generates stabilized radicals at the β-position.
- Stereocontrol : The 4-nitrophenyl group directs regioselectivity via resonance stabilization of intermediates.
- Workup : Products are isolated via preparative TLC or chromatography .
How does the nitro group influence this compound’s bioactivity in drug design?
Answer:
The 4-nitrophenyl moiety enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes). In , similar esters are studied as kinase inhibitors or anti-inflammatory agents. Methodological approaches include:
- Docking studies : To predict binding to SH2 domains or STAT3 targets.
- Prodrug strategies : Ester hydrolysis in vivo releases active carboxylates .
What computational methods predict the compound’s reactivity in supramolecular assemblies?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. highlights graph-set analysis for hydrogen-bonding networks, which can be modeled using Mercury software. Steps include:
- Geometry optimization : B3LYP/6-31G(d) basis sets.
- Intermolecular interactions : Hirshfeld surfaces identify dominant contacts (e.g., C–H···O nitro interactions) .
How can hydrogen-bonding patterns be experimentally validated in crystalline forms?
Answer:
IR spectroscopy and SCXRD are complementary. For instance, emphasizes graph-set analysis (e.g., R₂²(8) motifs) to classify hydrogen bonds. Key steps:
- IR peaks : Stretching frequencies for NO₂ (~1520 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- Crystallographic data : SHELX-derived hydrogen coordinates validate donor-acceptor distances .
What strategies enable enantioselective synthesis of derivatives?
Answer:
Asymmetric organocatalysis (e.g., ) uses chiral amines or thioureas. For example, a [10+2] cycloaddition with 4-nitrocinnamaldehyde achieved 84% ee via:
- Catalyst design : Binaphthyl-derived catalysts induce face-selective alkene activation.
- Derivatization : Post-reaction esterification with pentachlorophenyl groups enhances stereochemical resolution .
How does pH affect the stability of this ester in aqueous systems?
Answer:
The nitro group’s electron-withdrawing effect increases ester hydrolysis rates under basic conditions. Stability studies (e.g., ) recommend:
- Buffered solutions : pH 7–8 for short-term storage.
- Degradation monitoring : HPLC with UV detection at λ = 254 nm (nitroaryl absorbance) .
What spectroscopic techniques confirm the compound’s purity and structure?
Answer:
- NMR : ¹H NMR shows vinyl proton splitting (δ 6.5–7.5 ppm, J = 15–16 Hz for trans-configuration). ¹³C NMR confirms ester carbonyl at ~165 ppm .
- MS : ESI-MS detects [M+H]⁺ with isotopic patterns matching Cl/Br absence.
- IR : Peaks at ~1720 cm⁻¹ (C=O) and ~1350 cm⁻¹ (NO₂ symmetric stretch) .
How do structural modifications (e.g., halogen substitution) alter physicochemical properties?
Answer:
Comparative studies (e.g., ’s fluoroanilino analog) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
